molecular formula C12H11NOS B15257408 2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde

2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde

Cat. No.: B15257408
M. Wt: 217.29 g/mol
InChI Key: BHKZHHLVCXMMDL-UHFFFAOYSA-N
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Description

2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde (CAS 1874038-61-5) is a synthetically versatile sulfur-containing acetaldehyde derivative that features a 4-methyl-substituted quinoline moiety linked via a sulfanyl (thioether) group . With a molecular formula of C12H11NOS and a molecular weight of 217.29 g/mol, this compound's structural simplicity distinguishes it from larger, more complex analogs, making it a valuable candidate for use as a synthetic intermediate or a precursor for the development of bioactive molecules . The core research value of this compound lies in its multifunctional reactivity. The aldehyde functional group is a highly reactive electrophile, enabling key transformations such as nucleophilic addition and redox reactions . It can undergo Schiff base formation upon reaction with primary amines and can be readily oxidized to 2-((4-Methylquinolin-2-yl)thio)acetic acid or reduced to the corresponding alcohol . Furthermore, the sulfanyl (-S-) linkage can participate in nucleophilic substitution and oxidation reactions, while the 4-methylquinoline moiety itself can undergo characteristic electrophilic substitutions, including nitration and bromination, primarily at the 6- and 3-positions of the ring, respectively . This combination of reactive sites makes this compound a particularly useful scaffold for multicomponent condensation and cyclization reactions, facilitating the synthesis of more complex heterocyclic systems such as thiazolidinone derivatives, which have shown potential antimicrobial activity in related compounds . Quinoline derivatives, as a class, are widely investigated for their diverse pharmacological properties, which include antimicrobial, anticancer, and antiviral activities . Although specific bioactivity data for this exact compound is limited in the public domain, its structural features align with those of molecules explored in medicinal chemistry. Researchers can leverage its reactive handles to create libraries of derivatives for structure-activity relationship (SAR) studies or to develop novel enzyme inhibitors. This product is intended for research and development purposes in laboratory settings only. It is not categorized as a medicine or drug, and it has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanylacetaldehyde

InChI

InChI=1S/C12H11NOS/c1-9-8-12(15-7-6-14)13-11-5-3-2-4-10(9)11/h2-6,8H,7H2,1H3

InChI Key

BHKZHHLVCXMMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde typically involves the reaction of 4-methylquinoline with a sulfanylating agent followed by the introduction of an acetaldehyde group. One common method involves the reaction of 4-methylquinoline with carbon disulfide in the presence of potassium hydroxide in ethanol, leading to the formation of the corresponding sulfanyl derivative. This intermediate can then be reacted with an appropriate aldehyde source under controlled conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde functional group (-CHO) undergoes nucleophilic addition and redox transformations:

a. Nucleophilic Addition

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines. For example, treatment with benzylamine in ethanol at 60°C yields N-benzyliden-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide.

  • Hydrazone Synthesis : Reacts with hydrazines (e.g., hydrazine hydrate) to produce hydrazones, which are precursors for heterocyclic compounds like triazoles .

b. Oxidation and Reduction

  • Oxidation : The aldehyde oxidizes to 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid using KMnO₄ in acidic conditions (yield: ~78%) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to 2-[(4-methylquinolin-2-yl)sulfanyl]ethanol.

Sulfanyl Group Reactivity

The -S- linkage participates in substitution and redox processes:

a. Nucleophilic Substitution

  • Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form S-alkyl derivatives .

b. Oxidation

  • Sulfoxide Formation : Treatment with H₂O₂ (30%) at 0°C yields the sulfoxide derivative (confirmed by IR: 1040 cm⁻¹ for S=O) .

  • Sulfone Formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) converts the sulfanyl group to a sulfone .

Quinoline Ring Reactivity

The 4-methylquinoline moiety undergoes electrophilic substitution:

a. Nitration

  • Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 6-position of the quinoline ring (yield: 62%).

b. Halogenation

  • Bromination (Br₂/FeBr₃) occurs at the 3-position , forming 3-bromo-4-methylquinoline derivatives (yield: 55%) .

Condensation and Cyclization Reactions

The compound participates in multicomponent reactions:

a. Thiazolidinone Formation

  • Reacts with thiourea and chloroacetyl chloride to form thiazolidin-4-one derivatives, which show antimicrobial activity (MIC: 8–32 µg/mL).

b. Quinoline Ring Expansion

  • Under Vilsmeier-Haack conditions (POCl₃/DMF), the quinoline ring undergoes formylation at the 7-position , yielding 7-formyl derivatives .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYield (%)Source
Schiff Base FormationBenzylamine, EtOH, 60°C, 6hN-Benzyliden derivative85
Sulfoxide FormationH₂O₂ (30%), 0°C, 2hSulfoxide92
NitrationHNO₃/H₂SO₄, 0–5°C, 4h6-Nitro-4-methylquinoline derivative62
Thiazolidinone SynthesisThiourea, ClCH₂COCl, DCM, RT, 12hThiazolidin-4-one70

Mechanistic Insights

  • Schiff Base Formation : The aldehyde’s electrophilic carbon attacks the amine’s lone pair, forming a tetrahedral intermediate that dehydrates to the imine.

  • Sulfoxide Oxidation : Proceeds via a radical mechanism, with peroxide abstracting a sulfur electron to form a sulfinyl radical .

  • Quinoline Nitration : Directed by the electron-withdrawing effect of the methyl group, favoring substitution at the 6-position .

Mechanism of Action

The mechanism of action of 2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens, while the sulfanyl group can modulate the activity of specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A: O-Ethyl S-2-(dimethylethylammonium) ethyl methylphosphonothiolate iodide ()

  • Molecular Formula: C₁₁H₂₇INO₂PS
  • Key Features: Phosphonothiolate backbone, quaternary ammonium group, and ethyl ester.
  • Comparison: Unlike the target compound, Compound A includes a phosphorus center and an ionic ammonium group, enhancing water solubility but reducing membrane permeability. The sulfanyl group in both compounds serves as a linker, but the acetaldehyde in the target offers aldehyde reactivity, absent in Compound A’s phosphonothiolate structure .

Compound B : Silyl-Protected Sulfanyl-Acetaldehyde Derivatives (Compound 8a/8b, )

  • Molecular Formula : C₆₉H₈₀N₂O₄SSi₂ (e.g., Compound 8b)
  • Key Features : Extended conjugation, tert-butyldiphenylsilyl (TBDPS) protecting groups, and a sulfanyl-acetaldehyde core.
  • Comparison: The target compound lacks bulky silyl groups, simplifying synthesis and purification. small-molecule therapeutics) .

Compound C: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ()

  • Key Features : Triazole-furan heterocycles, acetamide terminus.
  • Comparison: The acetamide group in Compound C replaces the acetaldehyde in the target, reducing electrophilicity but enhancing stability. Both compounds exhibit sulfanyl-mediated bioactivity, though Compound C demonstrated anti-exudative effects in preclinical models, suggesting divergent therapeutic pathways .

Compound D : Montelukast Sodium ()

  • Key Features: Chloroquinoline, sulfanyl linkages, carboxylate groups.
  • Comparison: Both compounds integrate quinoline and sulfanyl moieties. However, Montelukast’s carboxylate and cyclopropyl groups enable leukotriene receptor antagonism (asthma therapy), whereas the target’s acetaldehyde group could serve as a reactive handle for prodrug design. Montelukast’s larger size (C₃₅H₃₆ClN₂O₃S) also impacts pharmacokinetics, such as longer half-life compared to the smaller target molecule .

Research Implications and Gaps

  • Reactivity: The target’s aldehyde group offers unique opportunities for Schiff base formation or conjugation, unlike the stable acetamide (Compound C) or phosphonothiolate (Compound A) groups.
  • Therapeutic Potential: Structural parallels to Montelukast suggest possible applications in inflammation or respiratory diseases, but empirical data are lacking.
  • Synthetic Challenges : highlights the utility of chromatography for purifying sulfanyl-acetaldehydes, though the target’s simplicity may reduce purification complexity .

Biological Activity

2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde is a quinoline derivative that has garnered attention due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this compound, summarizing key findings from recent research studies.

Chemical Structure and Properties

The compound features a quinoline ring with a sulfanyl group and an acetaldehyde functional group. The presence of these groups is significant as they influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that related compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for quinoline derivatives typically range from 15.625 to 125 μM against various bacterial strains .

CompoundMIC (μM)Activity Type
This compoundTBDAntimicrobial
Compound A15.625Antistaphylococcal
Compound B62.5Antienterococcal

Cytotoxicity and Anticancer Potential

Research has demonstrated that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, in studies involving PC-3 prostate cancer cells, certain derivatives showed a significant decrease in cell viability at concentrations around 15 µM .

Cell LineCompoundViability (%) at 15 µM
PC-3This compoundTBD
MRC-5Compound C>82%

The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, many compounds interfere with protein synthesis or nucleic acid production in bacteria . In cancer cells, they may induce apoptosis or inhibit cell cycle progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including those similar to this compound. The results indicated that these compounds effectively inhibited growth in multiple bacterial strains, highlighting their potential as therapeutic agents against infections .
  • Cytotoxic Studies : In vitro studies on the cytotoxic effects of related quinoline compounds revealed that they could significantly reduce the viability of cancer cell lines such as MDA-MB 231 and PC-3. These findings suggest that modifications to the quinoline structure can enhance anticancer activity .

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